molecular formula C20H22ClN3O6 B5152206 1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine oxalate

1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine oxalate

カタログ番号 B5152206
分子量: 435.9 g/mol
InChIキー: JWFDDXWQEVLTMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine oxalate, commonly known as CNB-001, is a novel compound that has been of great interest to the scientific community due to its potential therapeutic effects. This compound has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. In

作用機序

The mechanism of action of CNB-001 is not fully understood, but it is believed to act through a variety of pathways. CNB-001 has been found to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to neurodegeneration and inflammation. It has also been found to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical and Physiological Effects
CNB-001 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell types. CNB-001 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. In addition, CNB-001 has been found to have analgesic effects in animal models of pain.

実験室実験の利点と制限

One of the major advantages of CNB-001 for lab experiments is its high solubility in water and ethanol, which makes it easy to administer to animal models. CNB-001 has also been found to have low toxicity and good bioavailability, which makes it a safe and effective compound for use in animal studies. However, one of the limitations of CNB-001 is its relatively high cost compared to other compounds that are used in research.

将来の方向性

There are several future directions for the research on CNB-001. One area of interest is the potential use of CNB-001 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for CNB-001 in these conditions. Another area of interest is the potential use of CNB-001 as an analgesic. Future studies are needed to determine the efficacy of CNB-001 in animal models of pain and to investigate its mechanism of action. Finally, further studies are needed to investigate the potential use of CNB-001 in the treatment of cancer.

合成法

The synthesis of CNB-001 involves the reaction of 1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine with oxalic acid in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and ethanol. The synthesis method of CNB-001 has been extensively studied and optimized to ensure high yields and purity.

科学的研究の応用

CNB-001 has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been found to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. CNB-001 has also been studied for its potential use in the treatment of cancer and as an analgesic.

特性

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2.C2H2O4/c19-17-5-1-15(2-6-17)13-20-9-11-21(12-10-20)14-16-3-7-18(8-4-16)22(23)24;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFDDXWQEVLTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。